molecular formula C17H18N4O B2485963 N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide CAS No. 1436319-04-8

N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide

Cat. No.: B2485963
CAS No.: 1436319-04-8
M. Wt: 294.358
InChI Key: ROCVTKJBFJVGGA-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide, also known as CMMAA, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. CMMAA is a small molecule inhibitor that targets specific proteins involved in cancer cell growth and proliferation.

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Efficient N-Monomethylation of Primary Aryl Amines : A method for the specific synthesis of N-monomethylarylamines demonstrates the potential utility in creating compounds like N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide for various applications, including imaging agents for Alzheimer’s disease (Peng et al., 2009).
  • Cyclopalladation of Aniline Derivatives : Investigations into the cyclopalladation of aniline derivatives highlight the complex interactions and potential for creating catalytically active complexes, indicating a pathway for the synthesis of advanced materials and pharmaceuticals (Mossi et al., 1992).
  • Selective N-alkylation of Aniline : A study on the vapor phase alkylation of aniline forming N-methylaniline underlines the relevance of such transformations in the industrial production of dyes, drugs, and explosives, which could be applicable to the manipulation of compounds like this compound (Nehate & Bokade, 2009).

Biological Activities and Applications

  • Therapeutic Effect Against Japanese Encephalitis : A novel anilidoquinoline derivative, closely related to the structure of interest, showed significant antiviral and antiapoptotic effects in vitro, pointing towards potential therapeutic applications for viral infections (Ghosh et al., 2008).
  • Chemoselective Acetylation for Antimalarial Drugs : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, an intermediate for antimalarial drugs, showcases the potential pharmaceutical applications of related compounds through selective enzymatic processes (Magadum & Yadav, 2018).

Environmental and Health Implications

  • Ubiquitous Presence in Human Urine : The ubiquitous detection of N-acetyl-4-aminophenol, a metabolite related to aniline and its derivatives, in human urine suggests widespread exposure to aniline or aniline-releasing substances, highlighting the need for further research on the environmental and health implications of such compounds (Modick et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide” would require appropriate safety measures. The cyanide group in particular can be hazardous, as cyanides are well-known poisons .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research could involve further studying its biological activity, optimizing its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

N-(cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-21(14-7-3-2-4-8-14)16-10-6-5-9-15(16)20-13-17(22)19-12-11-18/h2-10,20H,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVTKJBFJVGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2NCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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